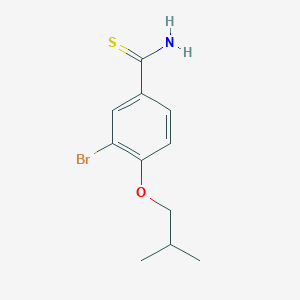

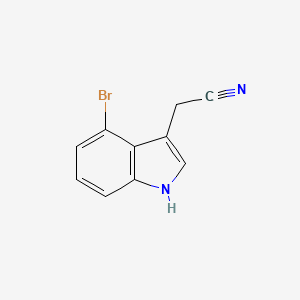

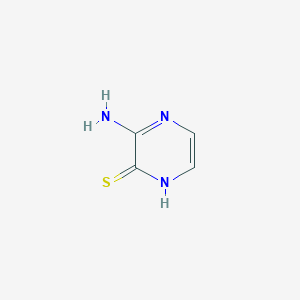

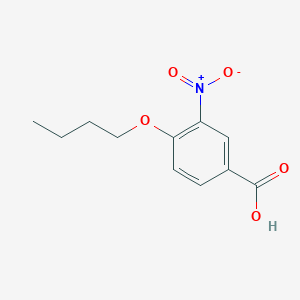

2-(4-bromo-1H-indol-3-yl)acetonitrile

Overview

Description

The compound "2-(4-bromo-1H-indol-3-yl)acetonitrile" is a derivative of indole, which is a fundamental scaffold in medicinal chemistry due to its presence in numerous natural products and pharmaceuticals. The indole ring system is known for its versatility in chemical reactions, making it a valuable building block for the synthesis of various heterocyclic compounds.

Synthesis Analysis

The synthesis of indole derivatives such as 2-(1H-indol-2-yl)acetonitriles can be achieved through innovative methods like the [4+1]-spirocyclization of nitroalkenes to indoles. This process, however, sometimes results in the formation of byproducts like 3-(2-nitroethyl)-1H-indole. A solution to this issue has been developed, allowing for the effective conversion of these byproducts into the desired acetonitrile target molecules . Additionally, a Bronsted-acid mediated cascade process has been established for the synthesis of 2-(1H-indol-2-yl)acetamides, which could potentially be adapted for the synthesis of related acetonitrile derivatives .

Molecular Structure Analysis

While the specific molecular structure analysis of "2-(4-bromo-1H-indol-3-yl)acetonitrile" is not directly provided, related compounds have been studied. For instance, the molecular structure of 2-(4-fluorophenyl)-2-(4-fluorophenylamino)acetonitrile has been characterized using X-ray crystallography, revealing its crystallization in the orthorhombic space group Pbca . Such structural analyses are crucial for understanding the physical and chemical properties of these compounds and can guide the synthesis of new derivatives.

Chemical Reactions Analysis

Indole derivatives are reactive and can undergo various chemical transformations. The copper-catalyzed oxidation of indole has been shown to produce highly reactive 3-oxo 3H-indole intermediates, which can be further reacted to yield 2-dialkylamino 3-oxo 3H-indoles . These types of reactions demonstrate the chemical versatility of indole and its derivatives, which is essential for the development of new synthetic pathways and compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives are influenced by their molecular structure. For example, the fluorinated α-aminonitrile compound mentioned earlier has been studied using theoretical calculations to understand its vibrational and NMR properties. The reactivity of such molecules can be explained using molecular descriptors and reactivity surfaces, which are valuable for predicting the behavior of these compounds in various chemical environments . These analyses are fundamental for the design of indole-based molecules with desired properties for applications in medicinal chemistry and other fields.

Scientific Research Applications

Synthesis and Derivative Formation

2-(4-Bromo-1H-indol-3-yl)acetonitrile plays a significant role in the synthesis of various chemical compounds. A key application is seen in the conversion of nitroalkenes to 2-(1H-indol-2-yl)acetonitriles, where 2-(4-Bromo-1H-indol-3-yl)acetonitrile serves as a precursor or intermediate. This process has been noted for its convenience and efficiency in producing acetonitrile target molecules from byproducts (Aksenov et al., 2021).

Catalysis and Chemical Reactions

The compound is utilized in palladium-catalyzed tandem addition/cyclization reactions. This methodology facilitates the direct construction of indole skeletons, showcasing good functional group tolerance and chemoselectivity. The bromo substituent in particular allows for further synthetic elaborations, expanding the diversity of the products (Yu et al., 2017).

Biological Activity and Medicinal Chemistry

Studies have explored the synthesis of 4(1H-Indol-3-yl)-2-Thioxopyridine derivatives using 2-(4-bromo-1H-indol-3-yl)acetonitrile. These compounds are then evaluated for their antimicrobial activities, showcasing the potential of 2-(4-bromo-1H-indol-3-yl)acetonitrile in developing new antibacterial and antifungal agents (Attaby et al., 2007).

Anticancer Research

A recent study highlighted the use of 2-(4-bromo-1H-indol-3-yl)acetonitrile in the synthesis of 2-(1H-Indol-3-yl)acetamides with antiproliferative properties. This signifies its role in developing potential anticancer agents (Aksenov et al., 2022).

Photophysical Studies

Indole derivatives synthesized from β-brominated dehydroamino acids, involving 2-(4-bromo-1H-indol-3-yl)acetonitrile, have been studied for their photophysical properties. These studies suggest their potential as fluorescent probes, especially in response to fluoride ion detection (Pereira et al., 2010).

Plant Hormone Biosynthesis

In the biosynthesis of the plant hormone indole-3-acetic acid, 2-(4-bromo-1H-indol-3-yl)acetonitrile is used as a substrate. The hormone is synthesized from indole-3-acetonitrile, a closely related compound, via nitrilase, highlighting a biological application in plant sciences (Kobayashi et al., 1993).

Future Directions

The future directions for research on “2-(4-bromo-1H-indol-3-yl)acetonitrile” and similar compounds could involve further exploration of their synthesis, chemical reactivity, and potential biological activities. Given the wide range of biological activities exhibited by indole derivatives, these compounds may have potential applications in the development of new drugs .

properties

IUPAC Name |

2-(4-bromo-1H-indol-3-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2/c11-8-2-1-3-9-10(8)7(4-5-12)6-13-9/h1-3,6,13H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGFUOBNYUICDPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)C(=CN2)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10452213 | |

| Record name | (4-Bromo-1H-indol-3-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-bromo-1H-indol-3-yl)acetonitrile | |

CAS RN |

89245-35-2 | |

| Record name | (4-Bromo-1H-indol-3-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the spatial arrangement of atoms in 2-(4-Bromo-1H-indol-3-yl)acetonitrile?

A1: The research paper describes the crystal structure of 2-(4-Bromo-1H-indol-3-yl)acetonitrile. The indole ring system, excluding the acetonitrile group, is essentially planar []. The nitrogen and carbon atoms of the acetonitrile group are out of this plane by significant distances. This information provides insights into the molecule's three-dimensional shape.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-Methyl 2-(methoxyimino)-2-[2-(bromomethyl)phenyl]acetate](/img/structure/B1278763.png)